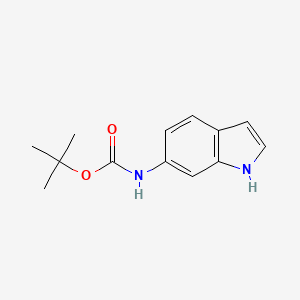

6-BOC-AMINO-1H-INDOLE

描述

Significance of the Indole (B1671886) Scaffold in Bioactive Molecules and Materials Science

The indole ring system, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of medicinal chemistry and materials science. scilit.comresearchgate.net Its prevalence in nature is exemplified by its presence in the essential amino acid tryptophan, the neurotransmitters serotonin (B10506) and melatonin, and a multitude of complex alkaloids with potent pharmacological activities. scilit.comacs.org This widespread distribution in biologically active natural products has cemented the indole scaffold as a "privileged" structure in drug discovery. nih.govthieme-connect.com

In medicinal chemistry, indole derivatives have been successfully developed as antiviral, anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netacs.org The unique electronic properties of the indole nucleus, particularly its electron-rich nature, allow it to participate in various biological interactions, including hydrogen bonding and π-stacking with biological targets like enzymes and receptors. mdpi.com

The utility of the indole scaffold extends beyond the realm of bioactive molecules into materials science. The conjugated π-system of indole imparts interesting photophysical and electronic properties, making indole-containing polymers and small molecules promising candidates for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. acs.org The ability to fine-tune these properties through functionalization further enhances their potential in the development of advanced materials.

Role of 6-BOC-AMINO-1H-INDOLE as a Key Synthetic Intermediate in Organic Synthesis

The synthesis of complex molecules containing the indole core often requires a multi-step approach where specific positions on the ring are functionalized in a controlled manner. This is where protecting groups play a crucial role. The tert-butyloxycarbonyl (BOC) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

This compound is a prime example of a strategically protected indole derivative that serves as a versatile building block in organic synthesis. The BOC group on the amino functionality at the 6-position masks its nucleophilicity, preventing it from undergoing unwanted side reactions while other positions on the indole ring are being modified. This allows for selective functionalization at positions such as C2, C3, or the indole nitrogen.

Once the desired modifications are complete, the BOC group can be readily cleaved to liberate the free amino group at the 6-position. This newly revealed amino group can then be used for further derivatization, such as in the formation of amides, sulfonamides, or through participation in cross-coupling reactions to construct more complex molecular architectures. This strategic unmasking of a reactive functional group is a powerful tactic in the synthesis of pharmaceuticals and other functional molecules. For instance, the synthesis of various diaminoindoles, which are important precursors in drug discovery, has been explored using BOC-protected aminoindoles. acs.org

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | tert-butyl (1H-indol-6-yl)carbamate |

| CAS Number | 885273-73-4 |

| Molecular Formula | C₁₃H₁₆N₂O₂ |

| Molecular Weight | 232.28 g/mol |

| Appearance | Solid |

| Purity | Typically ≥97% |

| Storage | 2-8°C, protect from light |

This data is compiled from publicly available information. sigmaaldrich.comhairuichem.com

Historical Context and Evolution of Indole Functionalization Strategies

The chemistry of indoles dates back to the 19th century, with early work focused on the degradation of indigo (B80030) dye. acs.org The development of synthetic methods to construct the indole ring itself was a major focus for many years, leading to classic named reactions such as the Fischer, Bischler, Reissert, and Bartoli indole syntheses. rsc.orgwikipedia.org These methods provided access to a wide range of substituted indoles and laid the foundation for the field.

As the importance of substituted indoles in various scientific disciplines grew, the focus shifted towards the development of methods for the direct functionalization of the pre-formed indole core. Initially, these efforts centered on the inherent reactivity of the indole ring, particularly the electron-rich C3 position, which readily undergoes electrophilic substitution. nih.gov

The 21st century has witnessed a paradigm shift in indole functionalization with the advent of transition-metal-catalyzed C-H activation. sioc-journal.cnnih.gov This powerful strategy allows for the direct and selective introduction of functional groups at positions that were traditionally difficult to access, such as C2, C4, C5, C6, and C7. acs.org A key element in achieving site-selectivity in C-H activation is the use of directing groups. researchgate.netacs.orgrsc.org These are functional groups that are temporarily installed on the indole nitrogen or another position of the ring to direct a metal catalyst to a specific C-H bond. acs.orgacs.org

The evolution of these functionalization strategies has been driven by the need for greater efficiency, selectivity, and functional group tolerance. Modern methods, including photoredox catalysis and enzymatic reactions, are further expanding the toolbox for indole modification, enabling the synthesis of increasingly complex and diverse indole derivatives with unprecedented precision. acs.org The use of protected intermediates like this compound is an integral part of this modern synthetic landscape, facilitating the application of these advanced functionalization techniques.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-(1H-indol-6-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-10-5-4-9-6-7-14-11(9)8-10/h4-8,14H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDFTRSGEMTSAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654176 | |

| Record name | tert-Butyl 1H-indol-6-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-73-4 | |

| Record name | tert-Butyl 1H-indol-6-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(1H-indol-6-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Boc Amino 1h Indole and Its Derivatives

Strategic Approaches to Indole (B1671886) Ring System Formation

The construction of the indole nucleus is a cornerstone of heterocyclic chemistry, with numerous methods developed to afford substituted indoles. These strategies range from classical named reactions to modern transition-metal-catalyzed processes, each offering distinct advantages in terms of substrate scope, efficiency, and regioselectivity.

Fischer Indole Synthesis and Modern Adaptations

The Fischer indole synthesis, discovered in 1883, remains one of the most widely used methods for indole synthesis. thermofisher.com The classical approach involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. thermofisher.comnih.gov The reaction proceeds through a researchgate.netresearchgate.net-sigmatropic rearrangement of the enamine tautomer of the hydrazone. nih.gov

Modern adaptations have focused on improving the efficiency, mildness, and scope of the Fischer indole synthesis. One significant advancement is the development of one-pot, three-component protocols that combine the formation of the arylhydrazone and the subsequent indolization in a single step, often with microwave assistance to accelerate the reaction. rsc.orgrsc.orgnih.gov These methods offer operational simplicity and generally high yields. For instance, a microwave-promoted, one-pot, three-component synthesis of N-arylindoles has been developed using a copper(I)-catalyzed N-arylation following the Fischer indolization, achieving rapid synthesis with broad substrate tolerance. rsc.org

Another key adaptation is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate, thereby expanding the range of accessible starting materials. chem-station.com Researchers have also explored variations starting from haloarenes, which are converted to the corresponding Grignard reagents and then reacted with di-tert-butyl azodicarboxylate before condensation with a ketone. rsc.org

| Aryl Hydrazine / Aryl Halide | Ketone / Aldehyde | Catalyst / Conditions | Product | Yield (%) | Reference |

| Phenylhydrazine | Acetophenone | Phosphomolybdic acid, 60°C, CHCl3 | 2-Phenyl-1H-indole | 86 | researchgate.net |

| 4-Methoxyphenylhydrazine | Cyclohexanone | p-TSA, Microwave | 6-Methoxy-1,2,3,4-tetrahydrocarbazole | 91 | researchgate.net |

| Aryl hydrazine | Ketone/Alkyl halide | Microwave | 1,2,3-Trisubstituted indoles | High | rsc.org |

| Aryl hydrazine | Ketone/Aryl iodide | Cu2O/K3PO4, Microwave, Ethanol (B145695) | N-Arylindoles | High | rsc.org |

| Haloarenes | Ketone | Halogen-magnesium exchange, di-tert-butyl azodicarboxylate, acid | Substituted indoles | - | rsc.org |

Palladium-Catalyzed Cyclization and Coupling Reactions

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of indoles, offering mild reaction conditions and broad functional group tolerance. nih.gov These methods can be broadly categorized into the cyclization of pre-functionalized precursors and cross-coupling strategies.

A prominent example is the Larock indole synthesis , a heteroannulation reaction that constructs the indole ring from an ortho-iodoaniline and a disubstituted alkyne using a palladium catalyst. wikipedia.orgsynarchive.com The reaction mechanism involves oxidative addition of the aryl iodide to Pd(0), coordination and migratory insertion of the alkyne, followed by intramolecular C-N bond formation and reductive elimination to regenerate the catalyst. wikipedia.orgub.edu The Larock synthesis is highly versatile and allows for the preparation of a wide variety of substituted indoles. dukevertices.org N-substituted ortho-iodoanilines, such as N-methyl, N-acetyl, and N-tosyl derivatives, are often used to achieve good to excellent yields. docdroid.net

Other palladium-catalyzed methodologies include the intramolecular cyclization of alkynes and imines, which provides access to 2,3-disubstituted indoles. organic-chemistry.orgorganicreactions.org Additionally, a novel approach involves the palladium-catalyzed cross-coupling of ammonia (B1221849) with 2-alkynylbromoarenes followed by cyclization, representing the first use of ammonia in such a metal-catalyzed indole synthesis. nih.gov Palladium-catalyzed C-H activation/amination strategies have also been developed, providing a direct route to indoles from less functionalized starting materials. organic-chemistry.org

| Starting Material 1 | Starting Material 2 | Catalyst / Ligand | Base / Additive | Product | Yield (%) | Reference |

| o-Iodoaniline | Disubstituted alkyne | Pd(OAc)2 | K2CO3 / LiCl | 2,3-Disubstituted indole | Good to Excellent | wikipedia.org |

| N-Tosyl-2-iodoaniline | Terminal alkyne | 10% Pd/C / PPh3 | Et3N / ZnCl2 | N-Protected 2-substituted indole | High | mdpi.com |

| 2,3-Dichloroaniline | Terminal alkyne | Pd / Cy-DHTP | - | 4-Chloroindole | High | mdpi.com |

| N-Benzylidene-2-(1-pentynyl)aniline | - | Pd(OAc)2 / P(n-Bu)3 | - | 2-Substituted-3-(1-alkenyl)indole | Good | organic-chemistry.org |

| 2-Alkynylbromoarene | Ammonia | Pd / Josiphos | - | Substituted indole | - | nih.gov |

Copper-Promoted Arylation and Related Methodologies

Copper-catalyzed reactions provide a cost-effective and efficient alternative for the synthesis of the indole core. These methods often involve intramolecular C-N bond formation through Ullmann-type couplings or C-H activation/annulation pathways.

One-pot tandem copper-catalyzed methodologies have been developed for the synthesis of multisubstituted indoles from readily available aryl iodides and enamines. organic-chemistry.org This process involves an initial Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling. The choice of ligand, base, and solvent is crucial for achieving high yields. For example, the combination of CuI with the Johnphos ligand and KHCO3 as the base in DMSO has proven effective. organic-chemistry.org

More recent advancements include copper(II)-catalyzed sequential Chan-Lam arylation and cross-dehydrogenative coupling reactions to produce multisubstituted indoles. rsc.org This approach highlights the importance of additives and oxidants, with myristic acid and KMnO4 being essential for the formation of C3-functionalized products. rsc.org Furthermore, efficient one-pot cascades to indoles have been demonstrated in renewable solvents like 2-MeTHF and EtOAc, eliminating the need for dipolar aprotic solvents and offering a greener synthetic route. acs.org

| Starting Material 1 | Starting Material 2 | Catalyst / Ligand | Base / Solvent | Product | Yield (%) | Reference |

| Aryl iodide | Enamine | CuI / Johnphos | KHCO3 / DMSO | Multisubstituted indole | up to 88 | organic-chemistry.org |

| 2-Bromobenzaldehyde | Ethyl acetamidoacetate | CuI | Cs2CO3 / 2-MeTHF or EtOAc | Indole-2-carboxylic ester | Good | acs.org |

| Enamine | Arylboronic acid | Cu(OAc)2 | Myristic acid / KMnO4 | C3-Functionalized indole | 42-53 | rsc.org |

| 2-Alkynylaniline | Azole | Cu(OAc)2 | - | N-Azolylindole | - | researchgate.net |

Alternative Heterocycle Transformations for Indole Core Assembly

The synthesis of the indole nucleus can also be achieved through the transformation of other heterocyclic systems. These methods offer alternative retrosynthetic disconnections and can provide access to unique substitution patterns.

One such approach involves the formal [4+2] cycloaddition reaction between pyrroles and 1,3-diynes, catalyzed by gold(I) complexes. researchgate.net This reaction proceeds via a hydroarylation of the diyne with the pyrrole (B145914), followed by an intramolecular hydroarylation to construct the benzene (B151609) ring of the indole. This methodology can also be extended to the synthesis of carbazoles when indoles are used as the starting nucleophile instead of pyrroles. researchgate.net

Another innovative strategy involves the ring expansion of pyrroles and indoles to pyridines and quinolines, respectively, using α-chlorodiazirines as carbene precursors. nih.gov While this transforms the indole core, the underlying principle of skeletal editing of heterocycles represents a novel approach to accessing diverse heterocyclic structures from a common indole starting point. Additionally, indoles substituted with electron-withdrawing groups can undergo Diels-Alder reactions to form carbazoles. researchgate.net

Regioselective Functionalization of the Indole Core

Once the indole nucleus is formed, the next crucial step in the synthesis of 6-BOC-amino-1H-indole is the regioselective introduction of the protected amino group at the C6 position. Direct C-H amination of the indole benzene ring is challenging due to the higher reactivity of the pyrrole ring. Therefore, indirect methods are typically employed.

Introduction of the Amino Functionality at the 6-Position

A common and effective strategy for introducing an amino group at the 6-position of the indole ring involves the synthesis of a 6-nitroindole (B147325) intermediate, followed by reduction of the nitro group. A practical, transition-metal-free method for the synthesis of 6-nitroindole derivatives has been developed using enaminones and nitroaromatic compounds, promoted by cesium carbonate (Cs2CO3). rsc.org This reaction forms two new C-C and C-N bonds in a highly regioselective manner. rsc.org

Once the 6-nitroindole is obtained, the nitro group can be reduced to an amino group using various standard reducing agents, such as catalytic hydrogenation with Pd/C, or chemical reduction with reagents like tin(II) chloride (SnCl2) or iron (Fe) in acidic media.

Following the reduction to 6-amino-1H-indole, the amino group is typically protected to prevent its interference in subsequent reactions. The tert-butyloxycarbonyl (BOC) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. The protection is achieved by reacting 6-amino-1H-indole with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a suitable base.

Direct C-H functionalization of the indole benzene ring is an area of active research. While methods for direct C-H arylation at the C6 position have been reported using a directing group on the indole nitrogen, direct C-H amination at this position remains a significant synthetic challenge. nih.gov

Strategic Application of the N-Boc Protecting Group in Indole Chemistry

The tert-butyloxycarbonyl (Boc) group serves as a pivotal protecting group in the synthesis of complex indole derivatives. Its steric bulk and electronic properties influence the regioselectivity of subsequent chemical transformations. In the context of 6-amino-1H-indole, the Boc group is typically installed on the exocyclic amino group to prevent its interference in reactions targeting other positions of the indole nucleus.

The protection of the amino group is generally achieved by reacting 6-amino-1H-indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This straightforward and high-yielding reaction renders the amino group unreactive towards many reagents, thereby allowing for selective modifications at other sites of the indole ring, such as N-alkylation, N-arylation, or electrophilic substitution at the C3 position.

Furthermore, the Boc group can direct metallation reactions. The presence of the Boc-protected amino group can influence the regioselectivity of lithiation, directing incoming electrophiles to specific positions on the indole ring. This directing effect is a powerful tool for the synthesis of polysubstituted indole derivatives.

Stereoselective Synthesis and Chiral Induction in Indole Derivative Formation

The development of stereoselective methods for the synthesis of chiral indole derivatives is of paramount importance, as the biological activity of many indole-containing compounds is highly dependent on their stereochemistry. Asymmetric catalysis has emerged as a powerful tool for the enantioselective functionalization of indoles.

One of the most common strategies for introducing chirality is the asymmetric Friedel-Crafts alkylation of indoles with various electrophiles. This reaction, often catalyzed by chiral Lewis acids or Brønsted acids, allows for the enantioselective formation of a new carbon-carbon bond at the C3 position of the indole ring. For this compound, the electron-donating nature of the protected amino group can enhance the nucleophilicity of the indole, facilitating the Friedel-Crafts reaction.

Chiral organocatalysts, such as those derived from cinchona alkaloids or BINOL, have been successfully employed to catalyze the asymmetric Michael addition of indoles to α,β-unsaturated compounds, leading to the formation of chiral 3-substituted indole derivatives with high enantioselectivity. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high levels of stereocontrol. nih.gov

| Catalyst Type | Electrophile | Typical Enantioselectivity (ee) | Reference |

| Chiral Phosphoric Acid | Nitroolefins | up to >99% | nih.gov |

| Chiral Bis(oxazoline)-Copper Complex | Arylidene malonates | up to 91:9 e.r. | nih.gov |

| Chiral Calcium BINOL bis(phosphate) | α-CF₃-substituted β-nitrostyrenes | up to 98% | nih.gov |

| Chiral Spiro-Phosphoric Acid | 4-Chromanone-derived enones | up to 98% | nih.gov |

Novel Synthetic Routes and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. Green chemistry principles, such as the use of alternative energy sources, solvent-free reactions, and recyclable catalysts, are increasingly being applied to the synthesis of indole derivatives.

Microwave-Assisted Synthesis of Indole Derivatives

Microwave-assisted organic synthesis (MAOS) has gained widespread recognition as a valuable technique for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity. In the context of indole synthesis, microwave heating has been successfully applied to various classical named reactions, such as the Fischer, Bischler, and Madelung indole syntheses. nih.gov

For the synthesis of this compound derivatives, microwave assistance can be employed in both the protection step and subsequent functionalization reactions. The rapid and uniform heating provided by microwaves can significantly shorten the time required for the Boc protection of 6-amino-1H-indole. Similarly, microwave irradiation can accelerate cross-coupling reactions, such as Suzuki or Heck couplings, for the introduction of substituents at various positions of the indole ring.

| Reaction Type | Conventional Heating | Microwave-Assisted | Reference |

| Bischler Indole Synthesis | Several hours | 45-60 seconds | |

| Fischer Indole Synthesis | Hours to days | Minutes | nih.gov |

| N-alkylation | Several hours | Minutes | General Observation |

Solvent-Free and Catalyst-Free Methodologies

The elimination of volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, reactions offer numerous advantages, including reduced environmental impact, simplified work-up procedures, and often, improved reaction rates and yields.

The synthesis of some indole derivatives can be achieved under solvent-free conditions, for instance, by grinding the reactants together, sometimes with the aid of a solid support. The Bischler indole synthesis, for example, can be performed in the solid state by reacting anilines with phenacyl bromides in the presence of a base, followed by microwave irradiation. While not yet specifically reported for this compound, the principles of solvent-free synthesis are broadly applicable and represent a promising avenue for the development of greener synthetic routes to this compound and its derivatives.

Catalyst-free methods are also highly desirable as they eliminate the need for often expensive and toxic metal catalysts and simplify product purification. Some indole syntheses can proceed thermally or under high pressure without the need for a catalyst.

Application of Ionic Liquids and Nanocatalysts in Indole Synthesis

Ionic liquids (ILs) are salts with low melting points that are finding increasing use as environmentally benign solvents and catalysts in organic synthesis. mdpi.com Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to volatile organic solvents. In indole synthesis, Brønsted acidic ionic liquids have been shown to act as both solvent and catalyst in the Fischer indole synthesis, leading to high yields and easy product separation. umich.edu The use of ionic liquids could facilitate the synthesis of this compound by providing a recyclable and efficient reaction medium.

Nanocatalysts, due to their high surface-area-to-volume ratio, often exhibit enhanced catalytic activity and selectivity compared to their bulk counterparts. acs.org Various metallic nanoparticles, such as those of palladium, copper, and gold, have been employed as efficient and recyclable catalysts for a range of organic transformations, including cross-coupling reactions used in the functionalization of indoles. The use of magnetic nanoparticles as supports for catalysts allows for their easy separation from the reaction mixture using an external magnet, further enhancing the sustainability of the process.

Deprotection Strategies for the N-Boc Group in Indole Systems

The removal of the Boc protecting group is a critical final step in many synthetic sequences. The choice of deprotection method depends on the stability of the other functional groups present in the molecule. The Boc group is characteristically labile to acidic conditions.

A variety of acidic reagents can be employed for the deprotection of N-Boc protected indoles. Trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) is a common and effective method. nih.gov Hydrochloric acid (HCl) in various solvents like dioxane, methanol (B129727), or ethyl acetate (B1210297) is also widely used. For substrates that are sensitive to strong acids, milder acidic conditions using reagents like aqueous phosphoric acid can be employed.

In addition to acidic cleavage, other methods for Boc deprotection have been developed. Thermal deprotection can be achieved by heating the N-Boc protected compound, although this method is often limited by the thermal stability of the substrate. More recently, milder methods using reagents like oxalyl chloride in methanol have been reported, which can be advantageous for sensitive substrates. nih.gov

| Reagent | Conditions | Comments | Reference |

| Trifluoroacetic Acid (TFA) | DCM, Room Temperature | Common and effective, but harsh. | nih.gov |

| Hydrochloric Acid (HCl) | Dioxane, MeOH, or EtOAc, RT | Widely used, can be harsh. | |

| Aqueous Phosphoric Acid | Room Temperature | Milder alternative to TFA and HCl. | |

| Oxalyl Chloride | Methanol, Room Temperature | Mild conditions for sensitive substrates. | nih.gov |

| Sodium t-butoxide | THF, water | Basic conditions for unactivated primary Boc groups. | |

| Zinc Bromide | DCM, Room Temperature | Lewis acid-mediated deprotection. |

Acid-Catalyzed Deprotection Mechanisms

The removal of the Boc protecting group is most commonly achieved under acidic conditions. sci-hub.se Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are frequently employed for this transformation. nih.govyoutube.com The generally accepted mechanism for this acid-catalyzed cleavage proceeds through a series of well-defined steps.

Initially, the carbonyl oxygen of the Boc group is protonated by the acid. This protonation enhances the electrophilicity of the carbonyl carbon and weakens the bond between the oxygen and the tert-butyl group. The next step involves the departure of the stable tert-butyl cation, leading to the formation of an unstable carbamic acid intermediate. This intermediate then rapidly undergoes decarboxylation, releasing carbon dioxide and yielding the free amine, typically as its corresponding acid salt. youtube.com The vigorous off-gassing of carbon dioxide is a characteristic feature of this reaction. acs.org

While effective, this methodology can lack selectivity, especially in molecules containing other acid-sensitive functional groups. acs.orgreddit.com The harsh acidic conditions may not be compatible with complex substrates, necessitating the development of milder and more selective deprotection strategies. nih.gov

Selective Thermal Deprotection in Continuous Flow Systems

An innovative approach to N-Boc deprotection involves the use of high-temperature continuous flow systems, which can be performed without the need for an acid catalyst. acs.orgresearchgate.net This thermolytic method offers significant advantages in terms of selectivity, efficiency, and process control.

Research has demonstrated that thermal N-Boc deprotection of a diverse range of amines can be effectively carried out in continuous flow reactors. nih.govacs.org The efficiency of this deprotection is influenced by the substrate, solvent, temperature, and residence time. acs.org Studies have shown that the ease of thermal deprotection follows the sequence: N-Boc heteroaryl > N-Boc aryl > N-Boc alkyl amines, which aligns with the stability of the corresponding amines. acs.orgresearchgate.net

Notably, N-Boc protected indoles are highly reactive under these conditions. nih.gov For instance, in initial studies using trifluoroethanol (TFE) as the solvent at 150 °C with a 60-minute residence time, N-Boc indole underwent 98% conversion to the deprotected product. nih.gov This high reactivity allows for selective deprotection based on temperature control. It is possible to selectively remove a more labile aryl N-Boc group in the presence of a less reactive alkyl N-Boc group by carefully managing the reaction temperature. acs.orgnih.gov

The versatility of this method has been showcased in multistep reaction sequences where the thermal deprotection is integrated into a "coupling-deprotection-coupling" process without the need for intermediate isolation or workup steps. acs.orgresearchgate.net

| Substrate | Substrate Type | Conversion (%) at 150 °C in TFE (60 min residence time) | Reference |

|---|---|---|---|

| N-Boc indole | Heteroaryl Amine | 98 | nih.gov |

| N-Boc imidazole | Heteroaryl Amine | 98 | nih.gov |

| N-Boc aniline | Aryl Amine | ~65 (estimated from chart) | nih.gov |

| N-Boc phenethylamine | Alkyl Amine | ~30 (estimated from chart) | nih.gov |

Alternative Chemoselective Cleavage Methods

To overcome the limitations of strongly acidic conditions, a variety of alternative chemoselective methods for N-Boc deprotection have been developed. These methods often employ milder conditions, allowing for the deprotection of N-Boc groups in the presence of other sensitive functionalities.

Basic Conditions: Contrary to the general stability of the Boc group under basic conditions, cleavage can be achieved for activated amines, such as those where the nitrogen is part of a heterocycle like indole or pyrrole. sci-hub.seacsgcipr.org Several base-mediated protocols have been established:

Sodium Methoxide (NaOMe): A catalytic amount of NaOMe in dry methanol at room temperature has been shown to efficiently and selectively deprotect the N-Boc group on indoles, pyrroles, and indazoles in high yields. tandfonline.com This method demonstrated selectivity by cleaving the N-Boc on an indole ring while leaving a Boc group on a primary amine intact. tandfonline.com

Potassium Carbonate (K₂CO₃): Aqueous methanolic potassium carbonate under reflux is another effective reagent for deprotecting N-Boc on heteroarenes, including indoles. This method is particularly fast for substrates bearing electron-withdrawing groups. tandfonline.com

Sodium t-butoxide: Unactivated primary Boc groups can be deprotected using sodium t-butoxide in slightly wet tetrahydrofuran, a method that provides a valuable alternative when acid-sensitive moieties are present. sci-hub.se

Lewis Acids and Solid Acid Catalysts: Mildly acidic Lewis acids and solid catalysts offer another route for selective deprotection:

Montmorillonite K-10 Clay: This solid acid catalyst can effectively remove N-Boc groups from aromatic amines while leaving aliphatic N-Boc amines unaffected. researchgate.net

Bismuth(III) trichloride: In a mixed solvent system of acetonitrile (B52724) and water, BiCl₃ achieves selective deprotection of N-Boc groups in excellent yields, leaving other acid-labile groups like tert-butyl esters untouched. researchgate.netresearchwithnj.com

Oxalyl Chloride in Methanol: A mild method using oxalyl chloride in methanol at room temperature has been developed for the deprotection of N-Boc from a wide range of substrates, including heterocyclic compounds. nih.govrsc.org This procedure was successfully applied to a complex N-Boc protected D-tryptophan derivative that was sensitive to standard acidic conditions. rsc.org

Other Mild Methods:

Nucleophilic Amines: An addition-elimination strategy employing nucleophilic primary amines, such as 3-methoxypropylamine, has been developed for the cleavage of Boc groups from indoles and other heterocycles under mild conditions. tntech.edu This approach is particularly useful for acid-sensitive substrates. tntech.edu

| Reagent/Catalyst | Conditions | Substrate Scope & Selectivity | Reference |

|---|---|---|---|

| Sodium Methoxide (catalytic) | Dry MeOH, ambient temperature | Highly selective for N-Boc on indoles, pyrroles, indazoles. tandfonline.com | tandfonline.com |

| Aqueous K₂CO₃/MeOH | Reflux | Effective for N-Boc on heteroarenes like indoles. tandfonline.com | tandfonline.com |

| Montmorillonite K-10 | - | Selectively removes aromatic N-Boc over aliphatic N-Boc. researchgate.net | researchgate.net |

| Bismuth(III) trichloride | Acetonitrile/Water, 55°C | Chemoselective; tolerates tert-butyl esters. researchgate.netresearchwithnj.com | researchgate.netresearchwithnj.com |

| Oxalyl Chloride/MeOH | Methanol, room temperature | Mild conditions for diverse substrates, including complex tryptophan derivatives. nih.govrsc.org | nih.govrsc.org |

| 3-Methoxypropylamine | - | Mild addition-elimination for acid-sensitive indoles and heterocycles. tntech.edu | tntech.edu |

Chemical Reactivity and Transformation Mechanisms of 6 Boc Amino 1h Indole

Reactions Involving the Boc-Protected Amine Moiety

The tert-butyloxycarbonyl (Boc) protecting group on the amino functionality at the 6-position of the indole (B1671886) ring plays a crucial role in modulating its reactivity. It allows for selective transformations at the nitrogen atom and can also influence reactions on the indole ring itself.

The nitrogen atom of the Boc-protected amine in 6-Boc-amino-1H-indole, while protected, can still participate in several important chemical reactions.

Urea Formation: Boc-protected amines are valuable precursors for the synthesis of ureas. A common method involves the in situ generation of an isocyanate from the Boc-protected amine, which then reacts with another amine to form the urea. nih.govorganic-chemistry.org This transformation can be achieved using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640). nih.gov This one-pot synthesis is highly efficient for creating both symmetrical and unsymmetrical ureas. nih.gov

Acylation: The Boc group is generally stable under many acylation conditions, allowing for selective acylation at other positions of the molecule. However, under specific acidic conditions, direct O-acylation of hydroxyamino acids can be achieved chemoselectively, suggesting that the reactivity of the Boc-protected amine can be influenced by the reaction environment. nih.gov

Alkylation: The alkylation of N-Boc protected amines can be accomplished under basic conditions. Common methods employ a strong base like sodium hydride in an aprotic polar solvent such as dimethylformamide (DMF), followed by the addition of an alkyl halide. researchgate.net Alternatively, milder bases like cesium carbonate in DMF at elevated temperatures can also be effective for the alkylation of N-Boc aromatic amines with alkyl bromides. researchgate.net

Table 1: Selected Reactions at the Nitrogen Atom of Boc-Protected Amines

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Urea Formation | 2-chloropyridine, trifluoromethanesulfonyl anhydride, then an amine | Unsymmetrical or symmetrical ureas |

| Alkylation | Sodium hydride, DMF, alkyl halide | N-alkylated Boc-protected amine |

| Alkylation | Cesium carbonate, DMF, 100°C, alkyl bromide | N-alkylated Boc-protected amine |

The Boc group can act as a directing group in C-H activation and borylation reactions, influencing the regioselectivity of these transformations on the aromatic portion of the molecule. In iridium-catalyzed C-H borylation of N-Boc-protected anilines, the NHBoc group has been shown to direct the borylation to the ortho position with high selectivity. mdpi.com This directing effect is attributed to the formation of a hydrogen bond between the NH of the Boc group and the borylating reagent. rsc.org

This methodology has been extended to heterocyclic systems, where the Boc group's directing capabilities facilitate the functionalization of C-H bonds that would otherwise be difficult to achieve. nih.gov For instance, in the context of indoles, directing groups are often necessary to achieve borylation at specific positions, such as C7. nih.gov While direct C-H activation on the six-membered ring of indoles is challenging due to the higher reactivity of the five-membered ring, the use of directing groups can overcome this hurdle. nih.gov The Boc group, in this context, can be a powerful tool for regioselective functionalization. rsc.orgnih.gov

Reactivity of the Indole Nucleus in this compound

The indole nucleus is an electron-rich aromatic system, making it susceptible to a variety of reactions, including electrophilic substitution, nucleophilic substitution under specific conditions, and cross-coupling reactions. The presence of the 6-Boc-amino group, an electron-donating group, further activates the ring towards electrophilic attack.

The electron-rich nature of the indole ring makes it highly reactive towards electrophiles. The most common site of electrophilic attack on the indole ring is the C3 position. The 6-Boc-amino group is expected to enhance the electron density of the ring, further promoting electrophilic substitution.

Friedel-Crafts Reactions: The Friedel-Crafts acylation of indoles, typically using an acyl chloride or anhydride with a Lewis acid catalyst, regioselectively produces 3-acylindoles. nih.govnih.govsigmaaldrich.com The reaction of this compound with an appropriate acylating agent under Friedel-Crafts conditions would be expected to yield the corresponding 3-acyl derivative. Similarly, Friedel-Crafts alkylation of indoles with various alkylating agents is a well-established method for C-C bond formation, primarily at the C3 position. researchgate.netmdpi.com

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. wikipedia.orgorganic-chemistry.orgijpcbs.comyoutube.com The reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, an electrophilic iminium species. wikipedia.org For this compound, this reaction is anticipated to introduce a formyl group at the C3 position. A catalytic version of the Vilsmeier-Haack reaction has also been developed for the formylation of indoles. orgsyn.org

Table 2: Common Electrophilic Aromatic Substitution Reactions on Indoles

| Reaction Name | Reagents | Position of Substitution |

|---|---|---|

| Friedel-Crafts Acylation | Acyl chloride/anhydride, Lewis acid | C3 |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid | C3 |

| Vilsmeier-Haack Reaction | POCl₃, DMF | C3 |

While the indole ring is generally electron-rich and thus not prone to nucleophilic aromatic substitution, such reactions can occur under specific circumstances, particularly if the ring is modified with strong electron-withdrawing groups or through the formation of reactive intermediates like indolynes.

In a related system, 1-methoxy-6-nitroindole-3-carbaldehyde, the presence of the nitro group and the methoxy (B1213986) group on the nitrogen facilitates nucleophilic substitution at the C2 position with various nucleophiles. nii.ac.jp This suggests that with appropriate functionalization, the indole nucleus of a 6-aminoindole (B160974) derivative could be rendered susceptible to nucleophilic attack.

Furthermore, the generation of indolyne intermediates from halo-indoles provides a pathway for nucleophilic addition reactions. nih.gov A suitably substituted derivative of this compound could potentially form an indolyne, which would then be trapped by a nucleophile. The regioselectivity of nucleophilic addition to indolynes can be influenced by the position of the triple bond and other substituents on the ring. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and they are widely applicable to indole derivatives. To participate in these reactions, this compound would typically first be halogenated at a specific position on the indole nucleus.

C-N Bond Formation: The Buchwald-Hartwig amination is a key method for the formation of C-N bonds between aryl halides and amines. wikipedia.orgmatthey.com A halogenated derivative of this compound could be coupled with a variety of amines using a palladium catalyst and a suitable phosphine (B1218219) ligand to introduce a new amino substituent onto the indole ring. rsc.org This reaction is known for its broad substrate scope and functional group tolerance. nih.gov

C-C Bond Formation: Several palladium-catalyzed reactions are available for C-C bond formation. The Heck reaction, for instance, couples aryl halides with alkenes. This has been successfully applied to halo-indoles and even unprotected halo-tryptophans under aqueous conditions. nih.gov Other important C-C bond-forming reactions include the Suzuki, Stille, and Sonogashira couplings, which utilize organoboron, organotin, and terminal alkyne reagents, respectively. These reactions would allow for the introduction of a wide range of carbon-based substituents onto a halogenated this compound scaffold. The direct cross-coupling of unactivated alkyl halides with aryl partners, while challenging, is an emerging area of research. acs.org

Table 3: Cross-Coupling Reactions for Functionalization of Halo-Indoles

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Buchwald-Hartwig Amination | Amines | C-N | Palladium catalyst, phosphine ligand |

| Heck Reaction | Alkenes | C-C | Palladium catalyst |

| Suzuki Coupling | Organoboron reagents | C-C | Palladium catalyst |

| Stille Coupling | Organotin reagents | C-C | Palladium catalyst |

| Sonogashira Coupling | Terminal alkynes | C-C | Palladium and copper catalysts |

Mechanism-Oriented Studies of Key Transformations

The elucidation of reaction mechanisms through the study of intermediates and transition states is crucial for understanding and optimizing chemical transformations. For BOC-protected indoles, specific intermediates and transition states have been proposed and, in some cases, computationally investigated.

In the context of electrophilic substitution, a study on the regioselective nitration of N-Boc indole proposed a four-membered ring transition state. nih.gov This transition state forms between the N-Boc indole and the nitrating agent, trifluoroacetyl nitrate, leading to the observed product. nih.gov Such studies, while not on the 6-amino substituted derivative, provide insight into how the BOC group can influence the geometry and energy of transition states in reactions involving the indole ring.

Furthermore, in electrochemical reactions, NH-Boc-protected amines have been shown to participate in reactions involving radical anion intermediates. acs.org In a transition-metal-free cross-coupling reaction, the cathodic reduction of aryl aldehydes or nitriles generates persistent ketyl radical anions or aryl radical anions. acs.org These reactive intermediates can then couple with radicals generated from other reaction partners. This highlights the potential for this compound to engage in single-electron transfer pathways, forming radical intermediates that can lead to a variety of products.

| Reaction | Investigated Species | Method of Investigation | Findings | Reference |

| Nitration of N-Boc indole | Transition State | Computational Chemistry | Proposed four-membered ring transition state | nih.gov |

| Electrochemical Cross-Coupling | Reactive Intermediates | Experimental (e.g., cyclic voltammetry) | Involvement of ketyl radical anions | acs.org |

Computational chemistry has become an indispensable tool for investigating the mechanisms of complex organic reactions. For reactions involving indole derivatives, computational studies can provide detailed information about reaction pathways, activation energies, and the structures of intermediates and transition states.

A computational study on the regioselective nitration of N-Boc indole utilized density functional theory (DFT) to calculate the free energies of the reaction pathway. nih.gov The calculations supported a mechanism involving the formation of trifluoroacetyl nitrate, which then reacts with the indole through a defined transition state. nih.gov These computational results were crucial in explaining the observed regioselectivity of the reaction.

While specific computational studies on the reaction mechanisms of this compound are not widely reported, the methodologies employed in the study of related systems are directly applicable. Such studies would likely involve calculating the energies of various potential intermediates and transition states to determine the most favorable reaction pathway for processes like oxidation, reduction, and rearrangement.

| Reaction | Computational Method | Focus of Study | Key Findings | Reference |

| Nitration of N-Boc indole | DFT (B3LYP-D3BJ/6-31G(d)) | Reaction pathway and regioselectivity | Elucidation of the reaction mechanism and transition state | nih.gov |

Advanced Characterization and Computational Studies

Spectroscopic Analysis for Structural Elucidation and Purity Assessment in Complex Systems

Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of synthetic intermediates like 6-BOC-amino-1H-indole. In complex reaction mixtures or during process development, these techniques offer more than simple identification, providing deep insights into molecular architecture and sample integrity.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

In the ¹H NMR spectrum, the protons of the indole (B1671886) ring system exhibit characteristic chemical shifts and coupling patterns. The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift (often >8.0 ppm). The protons on the benzene (B151609) portion of the indole (H-4, H-5, and H-7) and the pyrrole (B145914) ring (H-2 and H-3) can be assigned based on their multiplicity and coupling constants. The tert-butyl group of the BOC protector gives rise to a strong singlet signal around 1.5 ppm, integrating to nine protons, which is a hallmark of this group. nih.govrsc.org The N-H proton of the carbamate (B1207046) linkage also appears as a distinct singlet.

In the ¹³C NMR spectrum, all carbon atoms in the molecule can be distinguished. The carbonyl carbon of the BOC group is typically found around 153 ppm, while the quaternary carbon of the tert-butyl group resonates near 80 ppm. nih.govrsc.org The carbons of the indole ring have well-established chemical shift ranges, which are influenced by the electron-donating nature of the BOC-amino substituent at the C-6 position. bmrb.io Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign all proton and carbon signals and confirm the connectivity within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Predicted values are based on data for indole and related BOC-protected aromatic amines. nih.govbmrb.ioacs.org

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N1-H | ~8.10 (br s) | - |

| C2 | - | ~125.0 |

| H2 | ~7.20 (m) | - |

| C3 | - | ~102.5 |

| H3 | ~6.45 (m) | - |

| C3a | - | ~127.8 |

| C4 | - | ~121.5 |

| H4 | ~7.50 (d) | - |

| C5 | - | ~110.0 |

| H5 | ~7.05 (dd) | - |

| C6 | - | ~135.0 |

| N6-H | ~6.50 (s) | - |

| C7 | - | ~115.0 |

| H7 | ~7.80 (s) | - |

| C7a | - | ~131.0 |

| BOC C=O | - | ~153.2 |

| BOC C(CH₃)₃ | - | ~80.5 |

Mass spectrometry is a critical tool for determining the molecular weight of this compound and for monitoring the progress of reactions in which it is a reactant or product. Using soft ionization techniques like Electrospray Ionization (ESI), the molecular ion ([M+H]⁺ or [M-H]⁻) can be readily observed, confirming the compound's molecular formula (C₁₃H₁₆N₂O₂).

Tandem mass spectrometry (MS/MS) provides valuable structural information through controlled fragmentation of the molecular ion. The BOC protecting group exhibits a highly characteristic fragmentation pattern, which is useful for identifying BOC-protected compounds in complex mixtures. rsc.orgnih.gov Common fragmentation pathways include:

Loss of isobutylene (B52900): A neutral loss of 56 Da, resulting in an [M+H-56]⁺ ion. This occurs through a McLafferty-like rearrangement. rsc.org

Loss of the entire BOC group: A neutral loss of 100 Da, corresponding to the loss of isobutylene and carbon dioxide, leading to the deprotected 6-aminoindole (B160974) ion.

Loss of the tert-butyl group: Cleavage to form a stable tert-butyl cation at m/z 57. bmrb.io

These characteristic fragmentation patterns allow for the specific detection of BOC-protected species, even in the presence of other components, making MS an invaluable technique for reaction monitoring and impurity profiling.

Table 2: Characteristic Mass Spectrometry Fragments for this compound (MW: 232.28)

| Ion Description | Formation Pathway | Expected m/z (Positive Mode) |

|---|---|---|

| Molecular Ion | Protonation [M+H]⁺ | 233.1 |

| Fragment 1 | Loss of isobutylene [M+H - C₄H₈]⁺ | 177.1 |

| Fragment 2 | Loss of BOC group [M+H - C₅H₈O₂]⁺ | 133.1 |

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities. Reversed-phase HPLC is typically employed, where the compound is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase.

A typical mobile phase consists of a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). To improve peak shape and resolution, small amounts of modifiers like formic acid or trifluoroacetic acid are often added. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram, usually with detection by UV-Vis spectroscopy at a wavelength where the indole chromophore absorbs strongly.

Coupling HPLC with mass spectrometry (LC-MS) provides a powerful analytical platform. units.it This technique allows for the separation of components in a mixture by HPLC, followed by their immediate identification by MS. This is particularly useful for identifying unknown impurities by their molecular weight and fragmentation patterns, providing a comprehensive profile of the sample's composition beyond simple purity assessment.

Molecular Modeling and Simulation

Computational chemistry offers powerful tools for predicting and understanding the properties of molecules like this compound at an atomic level. These methods complement experimental data and provide insights into electronic structure, reactivity, and potential biological interactions.

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic properties of organic molecules. nih.gov For this compound, DFT calculations can be used to determine its optimized three-dimensional geometry and to analyze its molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, calculating the electrostatic potential (ESP) map can predict reactive sites. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the indole nitrogen and the oxygen atoms of the BOC group would be expected to be electron-rich, while the N-H protons would be electron-poor. These calculations help rationalize the molecule's behavior in chemical reactions and guide synthetic strategies.

Table 3: Representative Data from Quantum Chemical Calculations

| Calculated Property | Significance | Predicted Outcome for this compound |

|---|---|---|

| HOMO Energy | Electron-donating ability | High, localized on the indole ring system |

| LUMO Energy | Electron-accepting ability | Lower, delocalized over the aromatic system |

| HOMO-LUMO Gap | Chemical reactivity/stability | Moderate, indicating a stable but reactive molecule |

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict how a ligand, such as a derivative of 6-aminoindole, might bind to the active site of a target protein.

While this compound is a protected intermediate, the deprotected 6-aminoindole core is a common fragment in biologically active molecules. Docking studies involving 6-aminoindole derivatives can provide valuable information about potential ligand-target interactions. The process involves placing the ligand into the binding site of a protein (whose 3D structure is known) and calculating a "docking score" or binding energy, which estimates the binding affinity.

These studies can reveal key interactions, such as hydrogen bonds between the amino group or the indole N-H and residues in the protein's active site, as well as π-stacking interactions between the indole ring and aromatic amino acid residues like tyrosine or phenylalanine. By understanding these potential interactions, medicinal chemists can design more potent and selective inhibitors based on the 6-aminoindole scaffold.

Table 4: Illustrative Molecular Docking Results for a Hypothetical 6-Aminoindole Derivative

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Protein Kinase A | -8.5 | Val56, Leu123 | Hydrophobic interactions |

| Glu110 | Hydrogen bond with 6-NH₂ | ||

| Phe210 | π-π stacking with indole ring | ||

| Cyclooxygenase-2 | -7.9 | Tyr355, Trp387 | π-π stacking with indole ring |

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

Molecular Dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules over time. For indole derivatives, including this compound, MD simulations provide critical insights into their conformational stability and binding affinity to biological targets. These simulations model the interactions between the atoms of the molecule and its surrounding environment, typically water and ions, to predict how the molecule will behave in a physiological setting.

The conformational landscape of a molecule dictates its ability to interact with a specific biological target. For indole derivatives, the flexibility of the core structure and its substituents is a key determinant of binding. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. For instance, a study on BOC-protected peptide agonists, which share the BOC protecting group with this compound, used restrained molecular dynamics to determine conformational preferences that could explain differences in biological activity. nih.gov This highlights the importance of understanding the three-dimensional structure in designing potent compounds. nih.gov

In the context of binding affinity, MD simulations can elucidate the specific interactions between a ligand, such as an indole derivative, and its receptor. These simulations can model the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are crucial for stable binding. nih.gov For example, MD simulations have been used to study the binding of indole derivatives to various protein targets, revealing key amino acid residues involved in the interaction. nih.govresearchgate.net The binding constants (Ki or Kd) derived from these simulations can provide a quantitative measure of binding affinity, which is essential for predicting the potency of a compound. A study on indole-based HIV-1 fusion inhibitors demonstrated that optimization of the indole scaffold led to improved binding affinity, with the most active compound exhibiting a KI of 0.6 μM. nih.gov

The table below summarizes key parameters and findings from representative MD simulation studies on indole derivatives.

| Study Focus | Simulation Time | Key Findings | Reference |

| Conformational analysis of BOC-protected peptides | Not Specified | Identified distinct conformational preferences correlating with biological activity. | nih.gov |

| Binding of indole derivatives to serum albumin | Not Specified | Revealed hydrogen bonding and van der Waals forces as key interactions. | nih.gov |

| Indole-based HIV-1 fusion inhibitors | Not Specified | Optimization of the indole scaffold improved binding affinity. | nih.gov |

| Anxioselective indole derivatives | 10 ns | Elucidated binding modes with the BzR receptor. | nih.gov |

Structure-Activity Relationship (SAR) Derivation through Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational approaches have become indispensable in deriving SAR, providing rapid and cost-effective methods to screen and design novel compounds. For indole derivatives, including this compound, various computational techniques are employed to build robust SAR models.

Quantitative Structure-Activity Relationship (QSAR) is a prominent computational method that correlates the physicochemical properties of a series of compounds with their biological activities. neliti.com These properties, known as molecular descriptors, can include electronic, steric, and hydrophobic parameters. For indole analogues, QSAR studies have been successfully applied to understand their activity as neuroleptics and monoamine oxidase inhibitors. nih.govnih.gov In a study on the anti-proliferative activity of indole derivatives, a QSAR model was developed using descriptors calculated by Density Functional Theory (DFT), which provided insights into the electronic properties influencing activity. neliti.com

Molecular docking is another powerful tool used to predict the binding orientation and affinity of a ligand to its target receptor. thesciencein.org By simulating the docking process, researchers can identify key interactions and guide the design of more potent inhibitors. For indole-based Schiff bases, molecular docking, enhanced by convolutional neural networks (CNN), revealed stable hydrogen bonding and π-π stacking interactions with key residues of the α-glucosidase enzyme. mdpi.com Similarly, SAR studies on indole-based HIV-1 fusion inhibitors used computational docking to explain the observed activity, highlighting the importance of shape, charge, and hydrophobic contacts. nih.govacs.org

The following table illustrates the impact of different substituents on the activity of indole derivatives, as derived from various computational SAR studies.

| Indole Scaffold Modification | Observed Effect on Activity | Computational Rationale | Reference |

| C5-methoxy substitution in indole-based Schiff bases | Enhanced α-glucosidase inhibitory activity | Improved electronic distribution, π–π stacking, and lipophilicity. | mdpi.com |

| Varied linkages between indole rings in bisindole compounds | Altered HIV-1 fusion inhibition | Changes in molecular shape affecting fit into the hydrophobic pocket. | nih.govacs.org |

| Introduction of electron-withdrawing groups | Enhanced binding affinity | More pronounced negative electrostatic potential, improving electrostatic interactions. | mdpi.com |

| N-methylation of the indole nucleus | Decreased binding affinity to BzR | Steric hindrance or disruption of a key hydrogen bond. | nih.gov |

Crystallographic Analysis of Indole Derivatives

The crystal structure of a molecule reveals the arrangement of its atoms in a crystal lattice, which is influenced by intermolecular interactions such as hydrogen bonding and π-π stacking. nih.gov These interactions are also vital for the binding of a drug molecule to its biological target. Therefore, understanding the crystal packing of indole derivatives can provide insights into their potential binding modes. Studies on indole analogues have used X-ray diffraction to determine their crystal structures and have identified key intermolecular interactions, including N-H···π, hydrogen bonds, and π···π stacking. nih.gov

The table below presents a summary of crystallographic data for selected indole derivatives, illustrating the type of information obtained from such analyses.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| N-CF3 Phenylindole | Not Specified | Not Specified | N-CF3 bond length of 1.377 Å; pyramidalization of the nitrogen atom. | nih.gov |

| Bisindole nih.govarenes | Not Specified | Not Specified | C3v symmetry; methylene (B1212753) linkages at the 2'- and 3'-positions of the indole rings. | mdpi.com |

| 5-nitroindole | Not Specified | Not Specified | Forms plate-like crystals with a prominent {002} facet. | nih.gov |

| 4-cyanindole | Not Specified | Not Specified | Crystal habit changes from plate to prism depending on solvent polarity. | nih.gov |

Applications in Medicinal Chemistry and Drug Discovery

Development of Novel Therapeutic Agents

The strategic placement of the BOC-protected amino group at the 6-position of the indole (B1671886) nucleus makes 6-BOC-amino-1H-indole a valuable precursor in drug discovery. This protecting group can be readily removed under specific conditions, revealing a reactive amino group that can be further functionalized to create diverse molecular architectures with specific pharmacological activities.

Targeting Neurological Disorders

The indole scaffold is a common feature in many neuroactive compounds. Derivatives of 6-aminoindole (B160974) have been synthesized and evaluated for their potential in treating neurological conditions, including neuropathic pain and Alzheimer's disease.

Researchers have synthesized a series of novel α-aminoamides containing an indole moiety for the potential treatment of neuropathic pain. While the specific use of this compound is not detailed, the synthesis of related analogues, such as (S)-2-((4-(((1H-indol-6-yl)oxy)methyl)benzyl)amino)propanamide, highlights the importance of the 6-substituted indole core in achieving significant analgesic efficacy. In preclinical models, certain compounds from this class demonstrated potent analgesic effects in the formalin test, a model of persistent pain mdpi.com.

Furthermore, new indole-based compounds have been designed as potential agents for Alzheimer's disease by targeting neuroinflammation. These multi-target-directed ligands have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease nih.gov. For instance, a novel series of indole derivatives was synthesized and showed dual inhibitory activities in the nanomolar range nih.gov. While these studies establish the potential of the 6-aminoindole core, further research is needed to directly link this compound to the synthesis of these specific neuroprotective agents.

Anticancer and Antitumor Agents

The indole nucleus is a "privileged scaffold" in cancer drug discovery, with numerous indole derivatives approved for clinical use. The 6-amino position of the indole ring has been a key point for modification in the development of novel anticancer and antitumor agents.

A series of 6-substituted aminoindazole derivatives have been designed and synthesized, demonstrating significant anticancer activity. One such compound, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, exhibited potent anti-proliferative activity against human colorectal cancer cells (HCT116) with an IC50 value of 0.4 μM. This compound was also found to suppress the expression of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor immune evasion, and induce cell cycle arrest at the G2/M phase rsc.org. The synthesis of these compounds originates from precursors that could be derived from 6-aminoindole, underscoring the importance of this scaffold.

Furthermore, novel pyrazole-indole hybrids have been developed as potent antitumor agents. Compounds such as 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide have shown excellent anticancer activity against the HepG2 cancer cell line, with IC50 values significantly lower than the standard drug doxorubicin nih.gov. These findings highlight the potential of functionalizing the indole core, accessible through intermediates like this compound, for creating new generations of anticancer drugs.

| Compound ID | Cancer Cell Line | IC50 (μM) | Reference |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 | 0.4 | rsc.org |

| 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide | HepG2 | 6.1 | nih.gov |

Antiviral and Anti-HIV Compounds

The indole scaffold has been instrumental in the development of antiviral and anti-HIV agents. The ability to introduce diverse substituents on the indole ring, facilitated by precursors like this compound, has led to the discovery of potent viral inhibitors.

A series of novel benzo-heterocyclic amine derivatives, including those derived from 6-aminoindole, have been synthesized and evaluated for their broad-spectrum antiviral activity. These compounds have shown potent activity against both RNA viruses, such as influenza A, HCV, and Coxsackie B3 virus, and DNA viruses like HBV, with some derivatives exhibiting IC50 values in the low micromolar range nih.gov. The synthesis of these compounds involves the reduction of a nitro group to an amine, which can then be further functionalized, a process analogous to the deprotection and derivatization of this compound nih.gov.

In the context of HIV, indole derivatives have been developed as fusion inhibitors targeting the gp41 protein, a critical component of the viral entry machinery. Structure-based drug design has led to the identification of indole compounds with potent fusion inhibitory activity and corresponding inhibition of viral replication nih.gov. While the direct synthesis from this compound is not explicitly detailed in all studies, the exploration of various substitutions on the indole ring is a common strategy. Additionally, new pyrimido[5,4-b]indoles have been synthesized as potential non-nucleoside HIV-1 reverse transcriptase inhibitors researchgate.netcore.ac.uk.

| Compound Class | Virus | Activity | Reference |

| Benzo-heterocyclic amine derivatives | Influenza A, HCV, Cox B3, HBV | Potent antiviral activity (low μM IC50) | nih.gov |

| Indole-based fusion inhibitors | HIV-1 | Inhibition of viral entry | nih.gov |

Antimicrobial and Antitubercular Activities

The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and indole derivatives have emerged as a promising class of compounds. The 6-aminoindole scaffold has been utilized to generate novel molecules with activity against a range of bacteria and mycobacteria.

A series of novel aminoguanidine-indole derivatives have been synthesized and shown to exhibit significant antibacterial activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and clinical resistant strains of Klebsiella pneumoniae nih.gov. The synthesis involves the derivatization of the indole nitrogen, a strategy that can be complemented by modifications at other positions, such as the 6-amino group.

In the fight against tuberculosis, indole-2-carboxamides have been identified as potent inhibitors of the mycobacterial membrane protein MmpL3, which is essential for cell wall biosynthesis. While many reported syntheses start from indole-2-carboxylic acid, the functionalization of the indole ring at various positions is crucial for activity, suggesting that precursors like this compound could be valuable for creating new analogues acs.orgjohnshopkins.edu. The diverse range of functionalized indole derivatives, including simple indoles and fused indoles, reported to possess anti-tubercular activities underscores the versatility of this scaffold nih.gov. Quinolone derivatives with antimycobacterial activity have also been developed, with some exhibiting excellent activity against multidrug-resistant tuberculosis (MDR-TB) strains rsc.org.

| Compound Class | Pathogen(s) | Mechanism of Action (if known) | Reference |

| Aminoguanidine-indole derivatives | ESKAPE pathogens, K. pneumoniae | Not specified | nih.gov |

| Indole-2-carboxamides | Mycobacterium tuberculosis | MmpL3 inhibition | acs.orgjohnshopkins.edu |

| Quinolone derivatives | Mycobacterium tuberculosis | Not specified | rsc.org |

Anti-inflammatory and Analgesic Potential

Indole-containing compounds have a long history in the treatment of inflammation and pain, with indomethacin being a classic example of a non-steroidal anti-inflammatory drug (NSAID). Modern research continues to explore the potential of new indole derivatives, including those derived from 6-aminoindole, as anti-inflammatory and analgesic agents.

New pyrano[2,3-c]pyrazole-5-carbonitriles attached to N-substituted indoles have been synthesized and shown to possess significant anti-inflammatory, analgesic, and anticonvulsant activities srce.hr. The synthesis of these compounds involves the condensation of N-substituted indole-3-carboxaldehydes with 3-amino-5-pyrazolone, highlighting the utility of functionalized indole precursors.

Furthermore, novel conjugates of N-substituted indole and aminophenylmorpholin-3-one have been developed as inhibitors of the pro-inflammatory cytokines TNF-α and IL-6. One compound, in particular, demonstrated potent anti-inflammatory effects by reducing the levels of these cytokines and inhibiting the nuclear translocation of NF-κB and AP-1, key transcription factors in the inflammatory response. This compound also exhibited significant analgesic activity in an acetic acid-induced writhing test in mice researchgate.net.

| Compound Class | Activity | Mechanism of Action | Reference |

| Pyrano(2,3-c)pyrazole-5-carbonitriles | Anti-inflammatory, Analgesic, Anticonvulsant | Not specified | srce.hr |

| N-substituted indole-aminophenylmorpholin-3-one conjugates | Anti-inflammatory, Analgesic | TNF-α and IL-6 inhibition, NF-κB and AP-1 inhibition | researchgate.net |

Other Pharmacological Activities (e.g., Anti-diabetic, Antimalarial, Immunomodulatory)

The versatility of the 6-aminoindole scaffold extends to a range of other pharmacological activities, demonstrating its broad potential in drug discovery.

Anti-diabetic Activity: Several studies have explored indole derivatives as potential treatments for diabetes. A series of indole-based compounds have been investigated for their inhibitory effects on pancreatic α-amylase and intestinal α-glucosidase, enzymes involved in carbohydrate digestion. Several analogues showed good to moderate inhibitory activity against both enzymes, with IC50 values in the low micromolar range nih.gov. Additionally, novel triazinoindole analogues have been synthesized and shown to have promising α-amylase inhibitory activity, suggesting their potential as antidiabetic agents rsc.org. Indole derivatives containing a thiazolidine-2,4-dione moiety have also been synthesized and evaluated as α-glucosidase inhibitors, with some compounds displaying potent activity and demonstrating the ability to lower blood glucose levels in diabetic mice nih.gov.

Antimalarial Activity: The indole nucleus is a key feature in several classes of antimalarial compounds. While direct synthesis from this compound is not always specified, the importance of the substituted indole scaffold is evident.

Immunomodulatory Activity: As mentioned in the anticancer section, derivatives of 6-aminoindazole have been shown to inhibit IDO1, an enzyme that plays a crucial role in immune suppression within the tumor microenvironment rsc.org. This highlights the potential of 6-aminoindole derivatives to act as immunomodulatory agents, not only in the context of cancer but potentially in other diseases involving immune dysregulation.

| Pharmacological Activity | Compound Class | Key Findings | Reference |

| Anti-diabetic | Indole-based α-amylase and α-glucosidase inhibitors | Good to moderate dual inhibitory activity (low μM IC50) | nih.gov |

| Anti-diabetic | Triazinoindole analogues | Promising α-amylase inhibitory activity | rsc.org |

| Anti-diabetic | Indole-thiazolidine-2,4-dione derivatives | Potent α-glucosidase inhibition and in vivo glucose-lowering effects | nih.gov |

| Immunomodulatory | 6-Substituted aminoindazoles | IDO1 inhibition, suggesting potential for cancer immunotherapy | rsc.org |

Role as Enzyme Inhibitors and Receptor Modulators

The indole nucleus, and particularly substitution at the 6-position, is a key feature in the design of molecules that can modulate the activity of various enzymes and receptors critical to physiological and pathological processes.

Studies on CB1 Receptor Allosteric Modulation

The cannabinoid receptor type 1 (CB1R) is a G protein-coupled receptor that is a significant target for drug discovery in conditions like pain, obesity, and neurodegenerative disorders. nih.govresearchgate.net Allosteric modulators, which bind to a site distinct from the primary (orthosteric) site, offer a sophisticated approach to temper CB1R signaling without the side effects associated with direct agonists or antagonists. researchgate.netmdpi.com